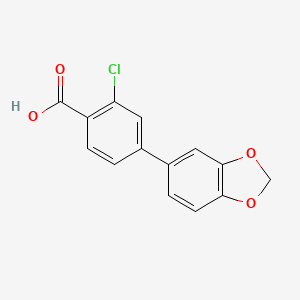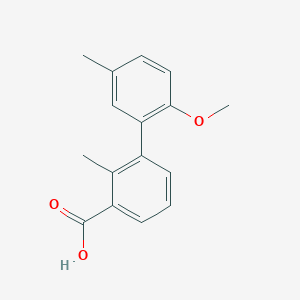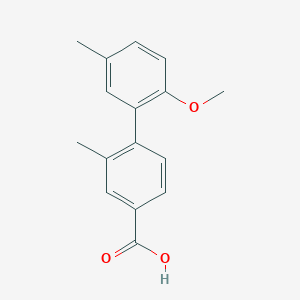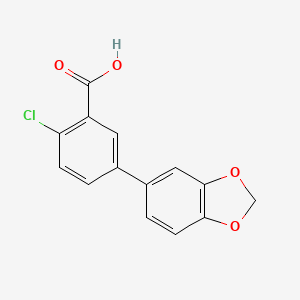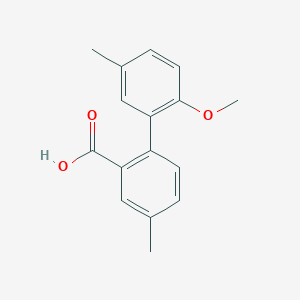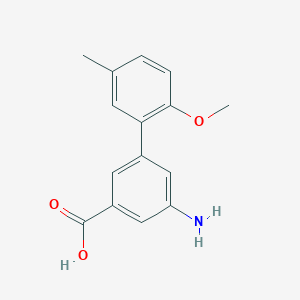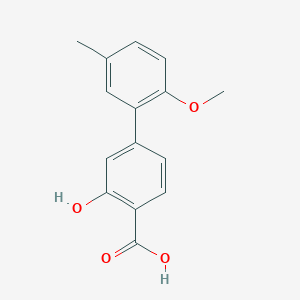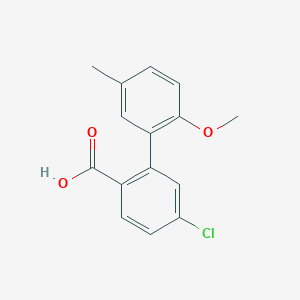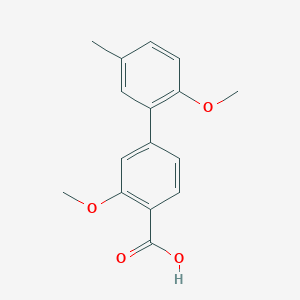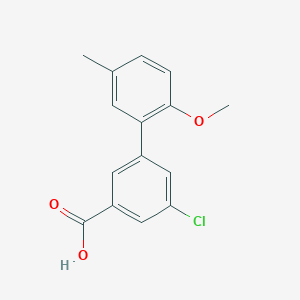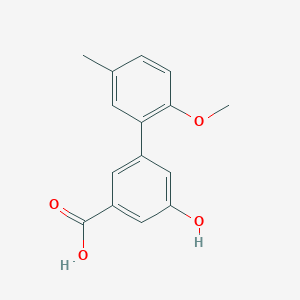
5-Hydroxy-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-(2-methoxy-5-methylphenyl)benzoic acid, or 5-HMMB, is a natural phenolic compound found in many plants, including the bark of the Magnolia officinalis. It has been studied for its potential medicinal properties, and is being investigated for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the laboratory.
Aplicaciones Científicas De Investigación
5-HMMB has been studied for its potential medicinal properties and applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including diabetes, cardiovascular diseases, and cancer. It has also been investigated for its potential use in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-HMMB is not fully understood. However, it has been found to act as an antioxidant, scavenging free radicals and inhibiting the formation of reactive oxygen species. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of NF-kB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-HMMB has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of NF-kB, a transcription factor involved in the regulation of inflammation. It has also been found to possess anti-oxidant, anti-cancer, and anti-diabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-HMMB has a number of advantages and limitations for use in laboratory experiments. The advantages include its low cost, ease of synthesis, and its potential applications in the synthesis of various pharmaceuticals. The limitations include its low solubility in water, its potential toxicity, and its limited availability.
Direcciones Futuras
The potential future directions for 5-HMMB research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential use in the synthesis of various pharmaceuticals. Additionally, further research into its potential toxicity and its potential side effects is needed. Additionally, further research into its potential bioavailability and its potential interactions with other drugs is needed. Finally, further research into its potential applications in the laboratory is needed.
Métodos De Síntesis
5-HMMB can be synthesized through a two-step process. The first step involves the reaction of 2-methoxy-5-methylphenol and p-hydroxybenzoic acid, which produces p-hydroxy-2-methoxy-5-methylbenzoic acid. The second step involves the oxidation of the resulting product with hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, to produce 5-HMMB.
Propiedades
IUPAC Name |
3-hydroxy-5-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-3-4-14(19-2)13(5-9)10-6-11(15(17)18)8-12(16)7-10/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHMDYXXRZIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689944 |
Source


|
| Record name | 5-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-72-9 |
Source


|
| Record name | 5-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



